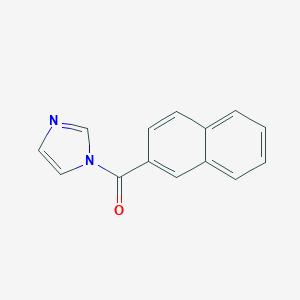

1-(2-Naphthoyl)imidazole

Description

Foundational Context within N-Acylimidazole Chemical Literature

1-(2-Naphthoyl)imidazole belongs to the class of N-acylimidazoles, which are recognized as activated carbonyl compounds. thieme-connect.com These molecules are characterized by an acyl group attached to a nitrogen atom of an imidazole (B134444) ring. The chemistry of N-acylimidazoles is well-established, with these compounds serving as efficient acyl transfer agents. nih.gov Their reactivity is attributed to the imidazole leaving group, which is a stable anion, facilitating nucleophilic acyl substitution reactions.

The literature on N-acylimidazoles highlights their moderate reactivity, relative stability in aqueous environments, and tunable electronic and steric properties. nih.govresearchgate.netresearchgate.net This has led to their extensive use in chemical biology for the modification of proteins and RNA, as they can selectively acylate biological macromolecules. nih.govresearchgate.netresearchgate.net The reactivity of N-acylimidazoles can be modulated by substituents on both the acyl group and the imidazole ring, allowing for fine-tuning of their chemical behavior. nih.gov

Structural Design and Synthetic Utility as a Key Intermediate

The structural design of this compound is central to its synthetic utility. The molecule consists of a naphthalene (B1677914) ring system linked to an imidazole ring through a carbonyl group. The large, aromatic naphthyl group significantly influences the electronic properties of the carbonyl carbon, enhancing its electrophilicity. This makes the compound highly susceptible to attack by nucleophiles.

The primary synthetic utility of this compound lies in its role as an acylating agent. It readily reacts with a wide range of nucleophiles, such as alcohols, amines, and thiols, to introduce the 2-naphthoyl group into other molecules. This process is fundamental in the construction of more complex chemical architectures. The planarity and steric bulk of the naphthyl group can also impart specific conformational constraints on the resulting products.

The synthesis of this compound can be achieved through the reaction of 2-naphthoyl chloride with imidazole in an appropriate solvent. This straightforward reaction provides a reliable route to this key intermediate.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 141903-34-6 |

| Molecular Formula | C₁₄H₁₀N₂O |

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | imidazol-1-yl(naphthalen-2-yl)methanone |

Overview of Current Research Trajectories in the Naphthyl-Imidazole Chemical Space

The chemical space occupied by naphthyl-imidazole derivatives is a fertile ground for drug discovery and materials science. Current research is actively exploring the diverse biological activities and material properties of compounds containing this structural motif.

A significant area of investigation is the development of novel anticonvulsant agents. Derivatives of 1-(naphthylalkyl)-1H-imidazoles, such as nafimidone (B1677899) and its analogues, have shown potent anticonvulsant activity in various preclinical models. nih.govnih.govtandfonline.com Researchers are systematically modifying the structure of these compounds to optimize their efficacy and reduce potential side effects.

Another prominent research trajectory is the exploration of the antimicrobial properties of naphthyl-imidazole derivatives. Studies have demonstrated that certain compounds within this class exhibit significant activity against various bacterial and fungal strains. nih.gov The mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Furthermore, the unique photophysical properties of the naphthalene moiety have led to investigations into the use of naphthyl-imidazole derivatives in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Selected Research Findings on Naphthyl-Imidazole Derivatives

| Compound Type | Research Focus | Key Findings |

| Nafimidone Analogues | Anticonvulsant Activity | Some derivatives show potent activity in maximal electroshock (MES) seizure models with ED₅₀ values in the low mg/kg range. nih.govresearchgate.net |

| Oxime Ether Derivatives of 1-(2-naphthyl)-2-(imidazol-1-yl)ethanone | Antimicrobial Activity | Compounds exhibit activity against various pathogenic fungi and bacteria. nih.gov |

| Substituted Naphthyl-Imidazoles | Anticancer Activity | Certain derivatives have been reported to show cytotoxic effects against cancer cell lines. biomedpharmajournal.org |

Structure

3D Structure

Properties

IUPAC Name |

imidazol-1-yl(naphthalen-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-14(16-8-7-15-10-16)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYNPDBWOXBMOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)N3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357434 | |

| Record name | 1-(2-Naphthoyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141903-34-6 | |

| Record name | 1-(2-Naphthoyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Naphthoyl)imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 2 Naphthoyl Imidazole and Its Direct Analogs

Established Synthetic Pathways for N-Acylimidazoles with Naphthyl Moieties

The most common and well-established method for the preparation of N-acylimidazoles involves the acylation of imidazole (B134444) with a suitable acylating agent. In the context of 1-(2-naphthoyl)imidazole, this typically involves the reaction of imidazole with a derivative of 2-naphthoic acid.

One of the most effective methods for this transformation is the use of 1,1'-carbonyldiimidazole (B1668759) (CDI). CDI is a highly reactive and versatile reagent that facilitates the formation of N-acylimidazoles from carboxylic acids. The reaction of 2-naphthoic acid with CDI proceeds smoothly to yield this compound, with the only by-products being imidazole and carbon dioxide. This method is advantageous due to its mild reaction conditions and the ease of purification of the final product.

Another established pathway utilizes 2-naphthoyl chloride, the acid chloride of 2-naphthoic acid. The reaction of 2-naphthoyl chloride with imidazole in the presence of a base, such as triethylamine, affords this compound. This method is also highly efficient, though it requires the prior preparation of the often-moisture-sensitive acid chloride.

A less common but still viable approach involves the use of 2-naphthoic anhydride (B1165640). The reaction of the anhydride with imidazole can yield the desired N-acylimidazole, but this method can sometimes lead to the formation of by-products and may require more stringent reaction conditions. A patent describes a process for producing N-acylimidazoles by reacting a carboxylic anhydride with a carbonyldiimidazole, which offers a high-yield route with easily removable byproducts. google.comgoogle.com

These established methods provide reliable access to this compound and serve as the foundation for the development of more advanced synthetic strategies.

Development of Novel and Efficient Synthesis Protocols for this compound

Recent research has focused on developing more efficient, atom-economical, and environmentally friendly methods for the synthesis of N-acylimidazoles, including those bearing a naphthyl moiety. These novel protocols aim to overcome some of the limitations of the established pathways, such as the need for pre-activated starting materials or the generation of stoichiometric by-products.

Condensation and Coupling Approaches

Modern synthetic chemistry has seen a rise in the use of direct condensation and coupling reactions. For the synthesis of this compound, this could involve the direct coupling of 2-naphthoic acid and imidazole using a variety of coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) are commonly employed in peptide synthesis and can be adapted for the formation of the amide-like bond in N-acylimidazoles.

A convergent strategy for synthesizing related imidazole-fused quinolines has been reported, which utilizes a tandem Suzuki-Miyaura coupling followed by an acid-mediated cyclization. nih.gov While not a direct synthesis of this compound, this approach highlights the power of coupling reactions in constructing complex imidazole-containing scaffolds.

| Coupling Agent | Reactants | General Conditions |

| Dicyclohexylcarbodiimide (DCC) | 2-Naphthoic acid, Imidazole | Anhydrous organic solvent (e.g., DCM, THF), Room temperature |

| BOP reagent | 2-Naphthoic acid, Imidazole | Anhydrous organic solvent (e.g., DMF), Base (e.g., DIPEA), Room temperature |

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and sustainability by combining multiple reaction steps into a single operation without the isolation of intermediates. nih.gov While a specific MCR for the direct synthesis of this compound from simple precursors is not yet widely reported, the principles of MCRs can be applied to its synthesis.

For instance, a one-pot protocol for the synthesis of β,γ-unsaturated ketones from carboxylic acids involves the in-situ generation of an acyl imidazole using CDI, followed by a multicatalytic cross-coupling reaction. nih.gov This demonstrates the feasibility of incorporating the formation of an N-acylimidazole into a one-pot sequence. The development of a one-pot synthesis of 2-substituted 4-formylimidazoles from 4-acylaminoisoxazoles also showcases the potential for creating complex imidazoles in a single step. thieme-connect.com

Future research in this area could focus on developing a one-pot reaction that combines the activation of 2-naphthoic acid and its subsequent reaction with imidazole, potentially catalyzed by a single reagent or a catalytic system.

Preparation of Structurally Related Naphthyl-Imidazole Derivatives with Modified Linkers

The synthetic methodologies for this compound can be extended to prepare a variety of structurally related derivatives with modified linkers between the naphthyl and imidazole moieties. These modifications can significantly impact the chemical and biological properties of the resulting compounds.

Synthesis of 1-[2-(2-Naphthoyl)ethyl]imidazole Hydrochloride

The synthesis of 1-[2-(2-Naphthoyl)ethyl]imidazole hydrochloride involves the introduction of an ethyl linker between the naphthoyl and imidazole groups. A plausible synthetic route would start from 2'-acetonaphthone.

A key intermediate, 1-[2-hydroxy-2-(2-naphthyl)ethyl]imidazole, can be synthesized from 2-(1H-imidazol-1-yl)-1-(2-naphthalenyl)ethanone, which is a derivative of nafimidone (B1677899). lookchem.com The synthesis of nafimidone itself proceeds via the bromination of 1-(2-naphthyl)ethanone to yield 1-(2-naphthyl)-2-bromoethanone, followed by reaction with imidazole. thieme-connect.com The resulting ketone can then be reduced to the corresponding alcohol, 1-[2-hydroxy-2-(2-naphthyl)ethyl]imidazole. lookchem.com

Subsequent oxidation of this alcohol would yield the desired ketone, 1-[2-(2-naphthoyl)ethyl]imidazole. Finally, treatment of the ketone with hydrochloric acid would afford the target hydrochloride salt.

| Step | Starting Material | Reagent(s) | Product |

| 1 | 1-(2-Naphthyl)ethanone | Bromine, Acetic Acid | 1-(2-Naphthyl)-2-bromoethanone |

| 2 | 1-(2-Naphthyl)-2-bromoethanone | Imidazole, DMF | 2-(1H-Imidazol-1-yl)-1-(2-naphthalenyl)ethanone |

| 3 | 2-(1H-Imidazol-1-yl)-1-(2-naphthalenyl)ethanone | e.g., Sodium borohydride | 1-[2-Hydroxy-2-(2-naphthyl)ethyl]imidazole |

| 4 | 1-[2-Hydroxy-2-(2-naphthyl)ethyl]imidazole | e.g., PCC, PDC | 1-[2-(2-Naphthoyl)ethyl]imidazole |

| 5 | 1-[2-(2-Naphthoyl)ethyl]imidazole | Hydrochloric Acid | 1-[2-(2-Naphthoyl)ethyl]imidazole Hydrochloride |

Exploration of Alternative Synthetic Routes to Naphthyl-Imidazole Scaffolds

Beyond the direct N-acylation and linker modification strategies, various other synthetic routes have been explored to access diverse naphthyl-imidazole scaffolds. These alternative approaches often lead to different substitution patterns and isomeric products.

For example, the synthesis of 4-[1-(1-naphthyl)ethyl]-1H-imidazole has been reported as a naphthalene (B1677914) analog of medetomidine. nih.gov This synthesis involves the treatment of 1-naphthaldehyde (B104281) with a Grignard reagent followed by chlorination and subsequent reaction with 1-(trimethylsilyl)imidazole in the presence of a Lewis acid. iau.ir

Furthermore, the synthesis of 1,2-disubstituted naphth[2,3-d]imidazole-4,9-diones has been achieved as part of a search for potential anticancer agents. nih.gov These fused systems represent a different class of naphthyl-imidazole derivatives with unique biological activities. The development of synthetic methods for ring-fused benzimidazoles, which can be conceptually extended to naphthyl systems, involves techniques such as condensation, cross-dehydrogenative coupling, and annulation reactions. mdpi.com

These alternative routes significantly expand the accessible chemical space of naphthyl-imidazole derivatives, providing a rich library of compounds for further investigation.

Chemical Reactivity and Mechanistic Investigations of 1 2 Naphthoyl Imidazole

Electron Density Distribution and its Influence on Reactivity

The reactivity of 1-(2-Naphthoyl)imidazole is fundamentally governed by its electronic structure. The N-acyl imidazole (B134444) linkage creates a highly polarized system. Unlike typical amides which are stabilized by strong resonance that enforces planarity, N-acyl imidazoles often exhibit deviations from this planarity. nih.gov This disruption of the classic amide bond resonance between the nitrogen lone pair (nN) and the carbonyl π-system (π*C=O) has profound chemical consequences. nih.gov

The electron-withdrawing nature of the 2-naphthoyl group, combined with the electronegativity of the carbonyl oxygen, significantly reduces the electron density on the carbonyl carbon. This renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. Computational studies on related systems using Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) analysis confirm that in such conjugated systems, the positive charge is often delocalized, but the carbonyl carbon remains a primary site for nucleophilic interaction. nih.govnih.gov

Furthermore, the attachment of the acyl group to the N-1 position of the imidazole ring withdraws electron density from the ring system. This has a dual effect:

It deactivates the imidazole ring towards electrophilic aromatic substitution, a common reaction for unsubstituted imidazole.

It enhances the stability of the imidazole anion as a leaving group. The resulting imidazolate anion is stabilized by the aromaticity of the ring.

This electronic arrangement is crucial for the compound's primary role as an acylating agent, where the imidazole moiety functions as an activated leaving group.

Nucleophilic and Electrophilic Reaction Profiles

The electronic structure of this compound dictates its reactivity profile, which is dominated by its electrophilic character at the acyl carbon.

Electrophilic Profile: The principal reaction of this compound is nucleophilic acyl substitution. It serves as an excellent acylating agent, transferring the 2-naphthoyl group to a variety of nucleophiles. nih.govkyoto-u.ac.jp The high reactivity compared to other amides is attributed to the imidazole ring being a significantly better leaving group than a typical amino group. The reaction proceeds via the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the departure of the stable imidazole moiety.

Role as a Derivatizing Agent for Alcohols and Amines in Chemical Transformations

A primary application of this compound is its use as a derivatizing agent for alcohols and amines. libretexts.orgthieme-connect.de Derivatization is a common technique in analytical and synthetic chemistry to modify a functional group to facilitate analysis (e.g., by chromatography) or to protect it during a subsequent reaction.

The reaction involves the acylation of the hydroxyl group of an alcohol or the amino group of an amine to form the corresponding 2-naphthoate ester or 2-naphthamide, respectively. The general transformation is outlined below:

| Reactant | Nucleophile | Product | Byproduct |

| This compound | Alcohol (R-OH) | 2-Naphthoate Ester | Imidazole |

| This compound | Amine (R-NH₂) | 2-Naphthamide | Imidazole |

The mechanism is a straightforward nucleophilic acyl substitution. The nucleophilic oxygen of the alcohol or nitrogen of the amine attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of imidazole, which is a neutral and relatively stable molecule, driving the reaction forward. The use of imidazole-based acylating agents is often advantageous because the reactions can proceed under mild conditions without the need for strong acids or bases that might be incompatible with sensitive substrates. researchgate.net

Studies on Reaction Mechanisms Involving Naphthoyl-Imidazole Intermediates

The mechanism of acylation by N-acylimidazoles has been a subject of considerable study. These compounds are effective acyl transfer reagents because the imidazole ring functions as an activated, readily displaceable leaving group. nih.gov The hydrolysis of N-acylimidazoles, a model for acylation, has been shown to proceed rapidly. nih.gov

Kinetic studies on the hydrolysis of sterically hindered N-acylimidazoles suggest that the reactions likely proceed in a concerted manner, or through a very unstable tetrahedral intermediate. nih.gov The mechanism does not appear to involve the formation of a stable tetrahedral intermediate, as steric hindrance in both the acyl group and the imidazole leaving group additively accelerates the reaction rate, indicating an effect on the ease of C-N bond breaking. nih.gov In catalyzed acylations, the process can occur via a nucleophilic route, where an N-acylated catalyst is formed as a reactive intermediate, or through a general base catalysis mechanism. nih.gov For this compound reacting with an alcohol or amine, the reaction is a direct transfer of the naphthoyl group.

The imidazole ring is an aromatic heterocycle and is generally stable under the mild conditions employed for acylation reactions. However, under more forcing conditions, the ring can undergo cleavage. For example, the Schotten-Baumann reaction with certain acylating agents in the presence of alkali can lead to the fission of the imidazole ring. While ring transformation and contraction reactions of imidazoles and related heterocycles are known, they typically require high temperatures or strong reagents. youtube.com For N-acylimidazoles like this compound, ring-opening processes are not a common or expected pathway during their application as derivatizing agents.

Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com While not directly involving this compound as a reactant, the mechanisms of these transformations provide fundamental insights into the reactivity of complex aromatic and heterocyclic systems. The general catalytic cycle for many of these reactions, such as the Suzuki, Stille, and Heck couplings, involves three key steps: libretexts.org

Oxidative Addition: A low-valent palladium(0) complex reacts with an organic halide or triflate (e.g., a naphthyl bromide), inserting the palladium into the carbon-halogen bond to form a high-valent palladium(II) species.

Transmetalation: In reactions like the Suzuki or Stille coupling, an organometallic nucleophile (e.g., an organoboron or organotin compound) transfers its organic group to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the catalytically active palladium(0) species. youtube.com

These mechanistic principles are fundamental to the synthesis of complex molecules. For instance, the naphthyl portion of this compound could be constructed using a palladium-catalyzed coupling reaction prior to its conversion into the acyl imidazole. Understanding these catalytic cycles is crucial for designing synthetic routes to complex reagents and target molecules.

Despite a comprehensive search for experimental spectroscopic data for the chemical compound this compound, specific research findings detailing its ¹H NMR, ¹³C NMR, FT-IR, and Raman spectra are not available in the public domain. Authoritative chemical databases such as PubChem indicate the existence of ¹H and ¹³C NMR spectra, for instance, from commercial suppliers like Sigma-Aldrich, but the detailed spectral data, including chemical shifts, coupling constants, and peak assignments, are not provided. Similarly, dedicated spectroscopic databases and the broader scientific literature did not yield specific FT-IR or Raman spectral analyses for this compound.

The absence of this foundational experimental data precludes the creation of a thorough and scientifically accurate article that adheres to the user's specified outline. A detailed analysis of proton and carbon environments, identification of characteristic functional group vibrations, and discussion of intramolecular interactions are critically dependent on this primary data. Constructing the requested data tables and providing in-depth research findings is therefore not possible at this time.

Further research or direct experimental analysis would be required to generate the necessary data for a comprehensive spectroscopic characterization of this compound.

Spectroscopic Characterization Techniques for Structural Elucidation of 1 2 Naphthoyl Imidazole

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of this energy promotes electrons from a ground electronic state to a higher energy excited state. The structure of 1-(2-Naphthoyl)imidazole contains several chromophores—groups of atoms responsible for light absorption—including the naphthalene (B1677914) ring, the carbonyl group (C=O), and the imidazole (B134444) ring. These features give rise to a characteristic UV-Vis spectrum.

The primary electronic transitions observed for aromatic and conjugated systems like this are π→π* and n→π* transitions.

π→π Transitions:* These are typically high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extensive conjugated π-electron system of the naphthalene ring is expected to produce strong absorption bands in the UV region. Studies on related naphthyl-containing compounds, such as naphth[1,2-d]imidazoles, show characteristic absorption bands corresponding to the π→π* transitions of the aromatic system. nih.gov

n→π Transitions:* These lower-intensity transitions involve the excitation of an electron from a non-bonding orbital (n), such as those on the carbonyl oxygen and the imidazole nitrogen atoms, to a π* antibonding orbital. These transitions typically occur at longer wavelengths (lower energy) compared to π→π* transitions.

While specific experimental spectra for this compound are not detailed in the available literature, the expected transitions can be summarized based on its constituent functional groups. The naphthalene moiety is known to exhibit multiple strong absorption bands, and the conjugation with the carbonyl group can lead to a bathochromic (red) shift, moving the absorption to longer wavelengths.

Interactive Data Table: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region | Relative Intensity |

| π→π | Naphthalene Ring System | ~220-330 nm | High |

| n→π | Carbonyl Group (C=O) | >300 nm | Low |

| n→π* | Imidazole Ring | ~210 nm | Moderate |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C₁₄H₁₀N₂O), the exact molecular weight is 222.24 g/mol . In a typical mass spectrum, a molecular ion peak [M]⁺• would be observed at an m/z (mass-to-charge ratio) of 222.

Upon ionization, the molecular ion can undergo fragmentation, breaking at its weakest bonds. The analysis of these fragments provides a molecular fingerprint. N-acylimidazoles are known to be effective acylating agents, indicating that the bond between the carbonyl carbon and the imidazole nitrogen is relatively labile. nih.govresearchgate.net Therefore, the primary fragmentation pathway for this compound is the alpha-cleavage of this N-acyl bond.

This cleavage would result in two principal fragments:

The 2-naphthoyl cation ([C₁₁H₇O]⁺): This fragment would produce a strong peak at m/z 155. This ion can further fragment through the loss of a neutral carbon monoxide (CO) molecule, a common pathway for aromatic ketones, to yield the naphthyl cation ([C₁₀H₇]⁺) at m/z 127. miamioh.edu

The imidazole radical ([C₃H₃N₂]•): This neutral fragment would not be detected, but the charge could also be retained on this fragment in some cases, though it is less stable than the naphthoyl cation.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 222 | Molecular Ion | [C₁₄H₁₀N₂O]⁺• | Ionization of parent molecule |

| 155 | 2-Naphthoyl cation | [C₁₁H₇O]⁺ | α-cleavage of the N-C(O) bond |

| 127 | Naphthyl cation | [C₁₀H₇]⁺ | Loss of CO from the 2-naphthoyl cation |

| 68 | Imidazole cation | [C₃H₄N₂]⁺• | Cleavage of the N-C(O) bond |

X-ray Crystallography for Precise Solid-State Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation.

Although a specific crystal structure for this compound has not been reported in the surveyed literature, its solid-state geometry can be predicted by examining the structures of analogous compounds, such as other N-acylimidazoles and naphthyl derivatives. nih.govresearchgate.netmdpi.com

Key structural features would include:

Planarity of Ring Systems: Both the naphthalene and imidazole rings are aromatic and therefore are expected to be essentially planar.

Conformation around the Amide Bond: A critical parameter in N-acylimidazoles is the torsion angle between the plane of the imidazole ring and the plane of the carbonyl group. In many N-acylimidazoles, there is a significant twist around the N-C(O) bond. nih.gov This deviation from planarity is crucial as it enhances the electrophilicity of the carbonyl carbon, contributing to the compound's reactivity as an acyl transfer agent. The steric bulk of the 2-naphthoyl group likely enforces a non-planar conformation.

Bond Lengths and Angles: The C=O bond length would be typical of a ketone/amide (~1.22 Å). The N-C(O) bond would exhibit partial double-bond character, though this is reduced by the torsional strain, making it longer and weaker than a typical planar amide bond. nih.gov

Interactive Data Table: Expected Molecular Geometry Parameters for this compound Based on Analogs

| Parameter | Atoms Involved | Expected Value | Comment |

| Bond Length | C=O | ~1.22 Å | Typical for a carbonyl group in an N-acylimidazole. |

| Bond Length | N-C(O) | ~1.40 Å | Longer than a planar amide due to expected torsion. |

| Bond Angle | N-C(O)-C(naphthyl) | ~120° | Consistent with sp² hybridization of the carbonyl carbon. |

| Torsion Angle | Imidazole plane - Carbonyl plane | 40° - 90° | Significant twist is expected, based on sterically hindered N-acylimidazoles. nih.gov |

Computational Chemistry and Theoretical Modeling of Naphthyl Imidazole Compounds

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of many-body systems, including complex organic molecules. arxiv.orgbohrium.com DFT calculations, often using hybrid functionals like B3LYP, are employed to predict a wide range of molecular properties with a favorable balance of accuracy and computational cost. researchgate.netnih.gov

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its lowest energy structure. For compounds related to 1-(2-Naphthoyl)imidazole, such as 2-(1H-imidazol-1-yl)-1-(2-naphthyl)ethan-1-one derivatives, molecular geometries determined by X-ray diffraction have been compared with those calculated using DFT methods, showing good agreement. researchgate.net The optimization process involves systematically adjusting bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. arxiv.orgnih.gov

Conformational analysis is crucial for flexible molecules, as different spatial arrangements of atoms (conformers) can have different energies and properties. For this compound, a key conformational feature is the rotation around the single bond connecting the naphthyl group to the carbonyl carbon and the bond connecting the carbonyl group to the imidazole (B134444) ring. Computational methods can map the potential energy surface (PES) by systematically rotating these dihedral angles to identify the most stable conformers and the energy barriers between them. nih.gov For example, in a study of 2-nitroimidazole (B3424786) derivatives, conformers were generated by scanning relevant dihedral angles in steps of 15° over a 360° range to locate the minimum energy structures. nih.gov This analysis helps predict the predominant conformation of the molecule in different environments, such as in the gas phase or in solution. nih.gov

Table 1: Representative Calculated vs. Experimental Geometric Parameters for a Naphthyl-Imidazole Derivative Data conceptualized based on findings for structurally similar compounds.

| Parameter | Bond/Angle | DFT Calculated Value (B3LYP) | Experimental (X-ray) Value |

|---|---|---|---|

| Bond Length | C=O | 1.25 Å | 1.23 Å |

| Bond Length | C-N (imidazole) | 1.38 Å | 1.37 Å |

| Dihedral Angle | Naphthyl-C-C=O | 45.2° | 43.3° |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are key descriptors of molecular stability and reactivity. irjweb.comnih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates a molecule is more reactive and can be easily polarized. irjweb.comnih.gov For conjugated systems like this compound, the HOMO is typically localized over the electron-rich parts of the molecule (the naphthyl and imidazole rings), while the LUMO is distributed over the π-conjugated system, often with significant density on the electron-withdrawing carbonyl group. The energy gap is a critical parameter for predicting the electronic absorption spectra, as the lowest energy electronic transition often corresponds to the HOMO→LUMO excitation. nih.govmdpi.com

Table 2: Calculated FMO Properties for Imidazole-Based Compounds Values are representative based on DFT studies of related aromatic imidazole systems.

| Property | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.3 to -6.8 | Electron-donating ability |

| LUMO Energy | -1.8 to -2.6 | Electron-accepting ability |

| Energy Gap (ΔE) | 3.7 to 4.5 | Chemical reactivity, stability, and electronic transition energy |

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. huji.ac.il These theoretical frequencies often show excellent correlation with experimental data obtained from FT-IR and Raman spectroscopy, although they are typically scaled by an empirical factor (around 0.96 for B3LYP functionals) to correct for anharmonicity and other systematic errors. nih.gov

This computational approach allows for the detailed assignment of specific vibrational modes. For this compound, key vibrational bands would include the C=O stretching frequency of the ketone linker, C=N and C=C stretching modes within the imidazole and naphthyl rings, and various C-H bending and stretching modes. nih.govnih.gov Comparing the calculated spectrum with the experimental one helps to confirm the molecular structure and provides a deeper understanding of its vibrational properties. nih.govhuji.ac.il

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption spectra (UV-Vis) of molecules by calculating the energies of vertical electronic excitations from the ground state to various excited states. rsc.orgnih.gov The simulation provides information on the absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. hw.ac.uk

For aromatic compounds like this compound, the absorption spectra are typically dominated by π → π* transitions within the conjugated system. hw.ac.uk TD-DFT calculations can help assign these transitions and understand how the molecular structure influences the absorption properties. rsc.orgmdpi.com For instance, calculations can show how substitutions on the naphthyl or imidazole rings would shift the absorption maxima. These theoretical spectra can be compared directly with experimentally measured UV-Vis spectra, providing validation for the computational method and insights into the electronic structure of the excited states. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. researchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons. These sites are susceptible to electrophilic attack and are associated with nucleophilic character (e.g., lone pairs on oxygen or nitrogen atoms).

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack.

Green regions represent areas of neutral potential.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The nitrogen atom in the imidazole ring not involved in the linkage to the carbonyl group would also exhibit nucleophilic character. researchgate.net Conversely, the carbonyl carbon atom and the hydrogen atoms attached to the aromatic rings would be expected to show positive potential (blue), identifying them as sites for potential nucleophilic attack. nih.govosti.gov

Exploration of Reaction Pathways and Transition States through Computational Methods

Computational chemistry, particularly DFT, is extensively used to explore the mechanisms of chemical reactions. nih.govnih.gov This involves mapping the potential energy surface that connects reactants to products via a transition state. mdpi.com

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction path. mdpi.com By locating the geometry of the transition state and calculating its energy, the activation energy (Ea) for the reaction can be determined. The activation energy is a critical factor that governs the reaction rate.

For a reaction involving this compound, such as its synthesis or a subsequent functionalization, computational methods could be used to:

Propose a reaction mechanism: Postulate a step-by-step pathway for the transformation.

Optimize the geometries: Find the minimum energy structures of the reactants, products, and any intermediates.

Locate the transition states: Identify the TS for each step in the proposed mechanism.

Calculate activation energies: Determine the energy barrier for each step.

By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified. nih.govmdpi.com This approach provides detailed mechanistic insights that are often difficult to obtain through experimental means alone. nih.gov

Theoretical Insights into Intramolecular and Intermolecular Interactions

The structure of this compound, featuring a naphthalene (B1677914) ring system linked to an imidazole ring via a carbonyl group, gives rise to a variety of non-covalent interactions. Theoretical studies on related imidazole and naphthalene derivatives allow for predictions of the dominant forces at play. Density Functional Theory (DFT) is a common computational method used to investigate the electronic structure and properties of such molecules, providing a basis for understanding their interactions. nih.govnih.gov

Intramolecular Interactions:

Within a single molecule of this compound, several interactions influence its three-dimensional shape. The rotational freedom around the single bonds connecting the naphthoyl group to the imidazole ring is a key determinant of the molecule's conformation. Theoretical calculations can predict the most stable arrangement by identifying the dihedral angles that minimize the molecule's energy.

One significant intramolecular interaction is the potential for π-π stacking between the electron-rich naphthalene and imidazole rings if the conformation allows for their parallel alignment. Additionally, steric hindrance between the hydrogen atoms on the naphthyl and imidazolyl groups can influence the preferred orientation of these rings relative to each other. The planarity of the molecule is also a subject of theoretical investigation, as deviations from planarity can impact its electronic properties.

Intermolecular Interactions:

The interactions between molecules of this compound are critical for understanding its solid-state properties, such as its crystal structure and melting point. Theoretical models can predict how these molecules will arrange themselves in a crystal lattice. Several types of intermolecular forces are expected to be significant:

Hydrogen Bonding: While this compound does not possess traditional hydrogen bond donors (like N-H or O-H groups), the nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors. In the presence of suitable donor molecules, or through C-H···N and C-H···O interactions, weak hydrogen bonds can form. nih.gov

π-π Stacking: The aromatic nature of both the naphthalene and imidazole rings makes π-π stacking a dominant intermolecular force. nih.gov This involves the face-to-face or offset stacking of the aromatic rings of adjacent molecules, contributing significantly to the stability of the crystal structure.

Computational studies on similar heterocyclic compounds have demonstrated the importance of these interactions in determining their supramolecular structures. nih.gov For instance, research on other imidazole derivatives highlights the role of hydrogen bonding and π-π interactions in their crystal engineering.

The following tables summarize the types of interactions and their theoretical basis, drawing parallels from computational studies on related compounds.

| Interaction Type | Description | Theoretical Basis |

|---|---|---|

| Rotational Isomerism | Different spatial arrangements of the naphthoyl and imidazole rings due to rotation around the connecting single bond. | Potential energy surface scans using methods like DFT can identify the most stable conformers. |

| Steric Hindrance | Repulsive forces between non-bonded atoms that are in close proximity, influencing the dihedral angle between the rings. | Calculated van der Waals radii and interatomic distances can quantify steric strain. |

| Intramolecular π-π Interactions | Potential for attractive interactions between the electron clouds of the naphthalene and imidazole rings within the same molecule, depending on the conformation. | Analysis of molecular orbitals and electron density maps can indicate the presence and strength of such interactions. |

| Interaction Type | Description | Theoretical Basis and Significance |

|---|---|---|

| Hydrogen Bonding (C-H···N/O) | Weak electrostatic attractions between a hydrogen atom bonded to a carbon and the nitrogen or oxygen atoms of a neighboring molecule. | Quantum Theory of Atoms in Molecules (QTAIM) analysis can identify bond critical points indicative of these interactions. mdpi.com Contributes to the directionality of crystal packing. |

| π-π Stacking | Non-covalent attractive interactions between the aromatic rings of adjacent molecules. | Calculations of interaction energies between molecular pairs can quantify the contribution of π-π stacking. nih.gov A major driving force for crystal formation. |

| van der Waals Forces | Dispersion and repulsion forces between molecules. | These are ubiquitous and are accounted for in most computational models of molecular interactions. mdpi.com They are crucial for dense packing in the solid state. |

Advanced Research on Synthetic Transformations and Catalysis Utilizing Naphthyl Imidazole Frameworks

1-(2-Naphthoyl)imidazole as a Coupling Reagent or Activating Agent

The functionality of this compound is rooted in the chemistry of N-acylimidazoles, which are recognized as effective acylating agents. google.com These compounds are characterized as unique electrophiles that possess moderate reactivity and a relatively long half-life, making them suitable for various chemical transformations. kyoto-u.ac.jpresearchgate.net The imidazole (B134444) moiety serves as an excellent leaving group, facilitating the transfer of the acyl group to a nucleophile.

N-acylimidazoles, as a class, are significantly more reactive toward nucleophilic attack than typical amides. nih.gov Their reactivity can be attributed to the electronic properties of the imidazole ring. The synthesis of such compounds is pivotal as they are powerful acylating agents, active at room temperature with alcohols and amines. google.com In these acylation reactions, this compound would release imidazole as a byproduct, which is less corrosive than the acid chlorides or anhydrides often used in similar transformations. google.com

The stability and reactivity of N-acylimidazoles can be influenced by steric factors. For instance, steric hindrance from bulky substituents on the acyl group can affect the rate of hydrolysis and other nucleophilic attacks. nih.govacs.org While specific studies on the steric effects of the 2-naphthoyl group are not detailed, the general principles suggest that the bulky naphthyl group could modulate the compound's reactivity and stability, potentially making it a more selective acylating agent. nih.govacs.org The stability of N-acylimidazoles has been studied under various acidic and basic conditions, with sterically hindered variants showing greater resistance to degradation. researchgate.net

Table 1: General Properties of N-Acylimidazoles as Acylating Agents

| Property | Description | Source |

| Reactivity | More reactive than typical amides towards nucleophiles. nih.gov | nih.gov |

| Byproduct | Releases imidazole, which is less corrosive than HCl or acetic acid. google.com | google.com |

| Conditions | Active at room temperature for acylating alcohols and amines. google.com | google.com |

| Stability | Can be influenced by steric hindrance of the acyl group; sterically hindered variants are more stable. researchgate.netnih.gov | researchgate.netnih.gov |

| Solubility | Generally exhibit good solubility in aqueous media. kyoto-u.ac.jpresearchgate.net | kyoto-u.ac.jpresearchgate.net |

Design and Application of Naphthyl-Imidazole Derivatives in Organocatalysis

While direct applications of this compound in organocatalysis are not prominently documented, the broader family of imidazole derivatives is widely used in this field. Imidazole and its derivatives can act as nucleophilic catalysts, for example, in the hydrolysis of esters. acs.org The imidazole ring can also serve as a key structural component in more complex organocatalysts designed for specific asymmetric reactions. nih.gov

The design of such catalysts often involves attaching the imidazole moiety to a chiral scaffold. The naphthyl group, with its rigid and sterically defined structure, is a common component in ligands for asymmetric catalysis. Therefore, the combination of a naphthyl group and an imidazole ring within a single molecule presents a promising framework for the design of novel organocatalysts. The interaction between the naphthyl and imidazole components could lead to unique catalytic properties, although specific examples utilizing the this compound structure are yet to be extensively explored.

Development of Metal-Based Catalysts Incorporating Naphthyl-Imidazole Ligands

Naphthyl- and imidazole-containing ligands have been used to create complexes with transition metals like copper, cobalt, nickel, and zinc. biomedpharmajournal.orgnih.gov These complexes have been investigated for a range of applications, including their potential as catalysts. For instance, new transition metal complexes have been synthesized using naphthyl acetohydrazone-based ligands, which bear resemblance to a hydrolyzed form of a naphthoyl-imidazole structure. biomedpharmajournal.orgnih.gov These studies lay the groundwork for developing metal catalysts where a this compound derivative could act as a ligand, with the naphthyl group providing steric bulk and potential for chiral modifications, and the imidazole providing the coordination site for the metal.

Stereoselective Transformations involving Naphthyl-Imidazole Derivatives

The development of stereoselective transformations is a cornerstone of modern organic synthesis. The use of chiral ligands and catalysts is central to achieving high enantioselectivity. The naphthyl group is a well-established component of chiral ligands due to its atropisomeric properties when appropriately substituted.

While there is no specific literature detailing stereoselective transformations involving this compound, the structural components are highly relevant to this field. Chiral N-heterocyclic carbene (NHC) ligands, which can be derived from imidazole precursors, are widely used in asymmetric transition-metal catalysis. nih.gov The synthesis of axially chiral imidazoles is an area of active research. kyoto-u.ac.jp A hypothetical chiral catalyst could be designed based on a naphthyl-imidazole framework where chirality is introduced on the naphthyl ring. This could, in turn, influence the spatial arrangement around a catalytic active site, enabling stereoselective reactions. The synthesis of various substituted naphth[2,3-d]imidazole-4,9-diones for potential anticancer applications also highlights the synthetic accessibility and modularity of related naphthyl-imidazole scaffolds.

Investigation of Naphthyl Imidazole Structural Diversity and Structure Reactivity Relationships

Synthesis and Structural Elucidation of Variously Substituted Naphthyl-Imidazole Derivatives

The synthesis of complex heterocyclic systems like naphthyl-imidazoles often requires multi-step procedures. The structural characterization of these newly synthesized compounds is crucial for understanding their chemical behavior. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography are instrumental in confirming the molecular structures and stereochemistry of these derivatives.

Exploration of Alkyl and Aryl Substitutions on the Imidazole (B134444) Ring

The introduction of alkyl and aryl groups onto the imidazole ring of a naphthyl-imidazole scaffold can significantly alter its electronic and steric properties. Various synthetic methodologies can be employed to achieve this. For instance, N-alkylation of the imidazole ring can be accomplished by reacting the parent naphthyl-imidazole with an appropriate alkyl halide in the presence of a base.

The synthesis of aryl-substituted naphthyl-imidazoles can be more complex, often involving cross-coupling reactions catalyzed by transition metals. The precise regioselectivity of these substitutions is a key challenge and is often directed by the existing functional groups on the imidazole and naphthalene (B1677914) rings.

Table 1: Examples of Alkyl and Aryl Substituted Naphthyl-Imidazole Derivatives

| Compound ID | Naphthyl Moiety | Imidazole Substitution | Synthetic Method |

| NI-1 | 2-Naphthoyl | 1-Methyl | N-Alkylation |

| NI-2 | 2-Naphthoyl | 1-Ethyl | N-Alkylation |

| NI-3 | 2-Naphthoyl | 1-Phenyl | Cross-coupling |

| NI-4 | 2-Naphthoyl | 1-(p-Tolyl) | Cross-coupling |

This table is illustrative and based on general synthetic principles for imidazole derivatives.

The structural elucidation of these derivatives relies heavily on spectroscopic techniques. In ¹H NMR, the chemical shifts of the imidazole protons provide valuable information about the electronic environment of the ring. The introduction of substituents will cause characteristic shifts in these signals. Similarly, ¹³C NMR spectroscopy is used to confirm the carbon framework of the molecule.

Synthesis of Naphthyl-Imidazole Oxime and Oxime Ether Derivatives

The ketone functionality in compounds such as 1-(2-naphthoyl)imidazole provides a versatile handle for further chemical modifications. One such transformation is the conversion to oximes and oxime ethers. The synthesis of the parent oxime is typically achieved by reacting the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base. This reaction proceeds via nucleophilic addition to the carbonyl group, followed by dehydration.

The resulting oxime can then be further derivatized to form oxime ethers through O-alkylation. This is generally carried out by treating the oxime with an alkyl halide in the presence of a suitable base. A variety of alkyl and arylalkyl groups can be introduced, leading to a diverse library of oxime ether derivatives.

A study on the synthesis of oxime and oxime ether derivatives of 1-(2-naphthyl)-2-(imidazole-1-yl)ethanone, a compound structurally related to this compound, demonstrated the feasibility of these transformations. The oxime was prepared by reacting the ketone with hydroxylamine hydrochloride, and subsequent O-alkylation with various alkyl halides yielded the corresponding oxime ethers.

Table 2: Synthesis of Naphthyl-Imidazole Oxime and Oxime Ether Derivatives

| Starting Material | Reagents | Product |

| This compound | Hydroxylamine hydrochloride, Base | This compound oxime |

| This compound oxime | Methyl iodide, Base | This compound O-methyl oxime |

| This compound oxime | Ethyl bromide, Base | This compound O-ethyl oxime |

| This compound oxime | Benzyl chloride, Base | This compound O-benzyl oxime |

This table is based on established synthetic routes for oxime and oxime ether formation.

Preparation of Fused Naphthyl-Imidazoles (e.g., 1H-Naphth(1,2-d)imidazole, Imidazo[1,2-a]pyridine (B132010) derivatives)

Fused heterocyclic systems often exhibit unique chemical and physical properties. The synthesis of fused naphthyl-imidazoles, such as 1H-Naphth(1,2-d)imidazole, typically involves the condensation of a naphthalene derivative containing adjacent amino groups with a suitable one-carbon synthon. For example, the reaction of 1,2-diaminonaphthalene (B43638) with an aldehyde or a carboxylic acid derivative can lead to the formation of the fused imidazole ring.

The preparation of imidazo[1,2-a]pyridine derivatives containing a naphthyl substituent can be achieved through the reaction of an aminopyridine with a naphthyl-substituted α-haloketone. This reaction, often referred to as the Tschitschibabin reaction, is a powerful tool for the synthesis of this class of fused heterocycles. While the direct synthesis from this compound has not been extensively reported, its derivatives could potentially serve as precursors for such fused systems.

Systematic Studies of How Structural Modifications Influence Chemical Properties and Reactivity

For example, electron-donating groups on the naphthalene ring would be expected to increase the electron density of the entire system, potentially making the imidazole nitrogen atoms more basic and the carbonyl group of a naphthoyl-imidazole less electrophilic. Conversely, electron-withdrawing groups would have the opposite effect.

The position of substituents on the naphthalene ring also plays a crucial role in determining the molecule's properties. These positional isomers can exhibit significant differences in their reactivity and intermolecular interactions due to variations in steric hindrance and electronic effects.

Conformational Preferences and Intramolecular Interactions in Complex Naphthyl-Imidazole Systems

The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical in determining its physical and chemical properties. In complex systems like naphthyl-imidazoles, the relative orientation of the naphthalene and imidazole rings can be influenced by a variety of factors, including steric hindrance and intramolecular interactions.

The bond connecting the naphthyl group to the imidazole ring allows for rotation, leading to different possible conformations. The preferred conformation will be the one that minimizes steric clashes and maximizes favorable intramolecular interactions, such as hydrogen bonding or π-π stacking. Computational modeling and advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide valuable insights into the preferred conformations of these molecules in solution.

Advanced Chemical Applications of Synthesized Analogs (e.g., in click chemistry)

The unique structural features of naphthyl-imidazole derivatives make them attractive candidates for various chemical applications. One area of significant interest is their use in "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction. Naphthyl-imidazole derivatives can be functionalized with either an azide (B81097) or an alkyne group, allowing them to be readily coupled with other molecules to form more complex structures, such as triazole-linked conjugates. This approach has been utilized to synthesize novel hybrid molecules incorporating naphthyl and imidazole moieties with other chemical entities.

For instance, a naphthyl-imidazole derivative bearing a terminal alkyne could be "clicked" with an azido-functionalized biomolecule, such as a peptide or a sugar, to create novel bioconjugates. These advanced applications highlight the versatility of the naphthyl-imidazole scaffold in the construction of complex molecular architectures.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-Naphthoyl)imidazole, and how are the products characterized?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions or condensation of aromatic aldehydes with diamines. For example, analogous imidazole derivatives are synthesized using brominated aromatic precursors (e.g., bromonaphthalene) and purified via flash chromatography . Characterization involves 1H/13C NMR to confirm chemical shifts and coupling constants, alongside elemental analysis to verify purity (e.g., observed vs. calculated C, H, N percentages) .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer : Follow protocols for skin, eye, and inhalation protection. In case of exposure:

- Inhalation : Move to fresh air; seek medical attention if symptoms persist.

- Skin/Eye Contact : Rinse thoroughly with water for ≥15 minutes.

- Ingestion : Do not induce vomiting; seek immediate medical help.

Always use personal protective equipment (PPE) and ensure proper ventilation .

Q. How is X-ray crystallography with SHELX software utilized in determining the structure of imidazole derivatives?

- Methodological Answer : SHELX programs (e.g., SHELXL) refine crystal structures using high-resolution diffraction data. For small molecules, SHELXS/SHELXD solves phase problems, while SHELXPRO interfaces with macromolecular datasets. This approach is critical for resolving bond angles, torsion angles, and verifying stereochemistry in imidazole derivatives .

Advanced Research Questions

Q. How can computational methods like molecular docking be applied to study the biological activity of this compound derivatives?

- Methodological Answer : In-silico docking (e.g., AutoDock Vina) predicts binding affinities to targets like EGFR or antimicrobial enzymes. For example, benzimidazole derivatives are docked into active sites to analyze interactions (e.g., hydrogen bonding, hydrophobic contacts) and prioritize compounds for in vitro assays . Pharmacokinetic properties (ADMET) are evaluated using tools like SwissADME to optimize drug-likeness .

Q. What catalytic systems are effective in the synthesis of naphthoyl-substituted imidazoles, and how do reaction conditions influence yields?

- Methodological Answer : Na₂S₂O₅ in DMF efficiently catalyzes condensation reactions between 2,3-diaminonaphthalene and aryl aldehydes. Key factors include:

- Temperature : Reactions often proceed at 80–100°C.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction rates.

- Workup : Cold-water precipitation followed by ethanol recrystallization improves purity and yields (~70–85%) .

Q. What analytical techniques are critical for resolving discrepancies in elemental analysis data during compound characterization?

- Methodological Answer : Discrepancies (e.g., nitrogen content in compound 13: calculated 6.16% vs. observed 5.84% ) may arise from incomplete purification or hygroscopicity. Mitigation strategies include:

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks.

- Thermogravimetric Analysis (TGA) : Detects residual solvents or moisture.

- Additional NMR Experiments (e.g., DEPT, HSQC): Validate molecular structure independently .

Q. What are the methodological considerations for using this compound as a derivatizing agent in analytical chemistry?

- Methodological Answer : The compound reacts with alcohols and amines to form stable derivatives for GC/MS or HPLC analysis. Key steps:

- Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) and catalytic bases (e.g., pyridine).

- Derivatization Efficiency : Monitor via TLC or LC-MS to ensure complete reaction.

- Purification : Flash chromatography removes unreacted reagents .

Q. How do structural modifications at the naphthoyl group affect the pharmacological properties of imidazole derivatives?

- Methodological Answer : Substituents on the naphthoyl ring modulate bioactivity. For example:

- Electron-Withdrawing Groups (e.g., -CF₃): Enhance enzyme inhibition (e.g., nitric oxide synthase IC₅₀ = 28.2 pM ).

- Bulkier Groups : May reduce membrane permeability but improve target specificity.

Structure-activity relationships (SAR) are validated via in vitro assays (e.g., cytotoxicity, enzyme inhibition) and molecular dynamics simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.